7-(Piperazin-1-yl)quinoline, also known as 7-chloro-4-(piperazin-1-yl)quinoline, is a heterocyclic compound characterized by a quinoline core substituted with a piperazine ring. This compound is recognized for its significant biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of various pharmacological agents. The compound exhibits notable properties, including antimalarial and serotonin uptake inhibition activities, making it a subject of interest in drug discovery and development.
This compound belongs to the class of quinolines, which are aromatic compounds composed of a benzene ring fused to a pyridine ring. Quinoline derivatives have been extensively studied for their biological activities and applications in pharmaceuticals. The synthesis of 7-(piperazin-1-yl)quinoline typically involves reactions between quinoline derivatives and piperazine under specific conditions, which will be discussed in detail in the synthesis analysis section.
The synthesis of 7-(piperazin-1-yl)quinoline can be achieved through several methods:
The molecular formula of 7-(piperazin-1-yl)quinoline is C₁₃H₁₄ClN₃, with a molecular weight of approximately 247.72 g/mol. The compound features:
Molecular Structure Characteristics:
7-(Piperazin-1-yl)quinoline participates in various chemical reactions:
These reactions expand the potential applications of the compound in synthesizing new therapeutic agents.
The mechanism of action for 7-(piperazin-1-yl)quinoline primarily involves:
The compound demonstrates an IC50 value of approximately 50 μM for serotonin uptake inhibition and shows significant antimalarial activity against Plasmodium falciparum strains with IC50 values ranging from 0.97 μM to 1.18 μM .
Relevant physical data include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₃ |
Molecular Weight | 247.72 g/mol |
Melting Point | 113 - 116 °C |
Boiling Point | 433.5 °C |
Density | 1.257 g/cm³ |
7-(Piperazin-1-yl)quinoline has several scientific applications:
The core synthetic route to 7-(piperazin-1-yl)quinoline derivatives relies on nucleophilic aromatic substitution (SNAr), exploiting the differential reactivity of halogen atoms on the quinoline scaffold. 4,7-Dichloroquinoline serves as the predominant starting material, where the C4 chlorine is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex with the ring nitrogen. Piperazine attacks C4 under reflux conditions in aprotic solvents (e.g., toluene, dichloromethane), yielding the monosubstituted intermediate 7-chloro-4-(piperazin-1-yl)quinoline [1] [3]. This selectivity is critical; the C7 chlorine remains inert under these conditions, enabling further functionalization. Table 1 summarizes key SNAr reaction parameters.
Protection-Deprotection Strategies: To suppress the formation of the undesired bis-piperazinyl byproduct (where piperazine substitutes both C4 and C7 chlorines), N-Boc-piperazine is frequently employed. The bulky Boc group reduces the nucleophilicity of the second piperazine nitrogen after the initial C4 substitution. Subsequent acidic deprotection (e.g., trifluoroacetic acid, TFA) regenerates the free piperazinyl nitrogen for further derivatization, such as sulfonamide or amide coupling at the C7 position [5] [6].
Alternative Quinoline Cores: While 4,7-dichloroquinoline is standard, methodologies using 4-chloro-7-methoxyquinoline or 4-chloro-7-hydroxyquinoline are documented. Demethylation of the methoxy group post-coupling (using BBr₃ or aqueous HBr) allows access to hydroxylated analogs like 7-hydroxy-4-(piperazin-1-yl)quinoline, valuable for metal chelation studies [2] [9].
Table 1: SNAr Conditions for Piperazine-Quinoline Coupling
Quinoline Substrate | Piperazine Equivalent | Solvent | Temperature/Time | Key Product | Yield Range |
---|---|---|---|---|---|
4,7-Dichloroquinoline | 1.0-1.2 (free base) | Toluene | Reflux, 8-12 h | 7-Chloro-4-(piperazin-1-yl)quinoline | 70-85% |
4,7-Dichloroquinoline | 1.1 (N-Boc-piperazine) | Dichloromethane | RT, 24 h | N-Boc-Protected Intermediate | 75-90% |
4-Chloro-7-methoxyquinoline | 1.5 (free base) | 2-Propanol | Reflux, 6 h | 7-Methoxy-4-(piperazin-1-yl)quinoline | 65-80% |
Industrial-scale production demands optimization of solvent systems, catalysts, and reaction conditions to enhance yield, purity, and cost-effectiveness while minimizing environmental impact.
Solvent Selection: Early routes used chlorinated solvents (dichloromethane, DCM) for SNAr. However, patents highlight shifts towards reduced toxicity and improved recyclability. Methanol, ethanol, isopropanol, and water mixtures are now preferred. Methanol is particularly effective for crystallization of the hydrochloride salt of the final product, aiding purification [3] [4] [10]. For the SNAr step itself, toluene remains common due to its high reflux temperature and ease of removal, though isopropanol offers a greener alternative with comparable yields (75-82%) [4].
Catalytic Approaches: While classical SNAr requires no catalyst, Lewis acid catalysis (e.g., ZnCl₂) and phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can accelerate the reaction at lower temperatures (80-90°C vs. reflux ~110°C for toluene), reducing energy consumption and byproduct formation [6]. For coupling hindered piperazines or less reactive quinoline substrates (e.g., unactivated 4-chloroquinolines), transition metal catalysis is an alternative. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions enable couplings under milder conditions, though they introduce challenges in metal residue removal for pharmaceutical applications [6]. Notably, lithium bis(trimethylsilyl)amide (LiHMDS) serves as a strong non-metallic base in SNAr for electron-deficient heterocycles, achieving high yields (>85%) without metal contaminants [6].
Reaction Engineering: Continuous flow chemistry has been implemented for specific steps, particularly the SNAr reaction between N-Boc-piperazine and activated quinolines. Flow systems offer superior temperature control, reduced reaction times (minutes vs. hours), and higher throughput compared to batch processes [6] [10].
Key patents reveal significant focus on crystallization protocols, polymorph control, and impurity minimization for producing pharmaceutical-grade 7-(piperazin-1-yl)quinoline intermediates, notably for antimalarials like piperaquine.
Solvent Recycling: Efficient recovery of methanol/water mixtures from filtrates reduces waste.
CN103596927A: This patent emphasizes polymorphic form control via anti-solvent crystallization. Dissolving the crude product in a minimal volume of methanol or ethanol followed by controlled addition of water or hexane induces crystallization of the desired high-melting-point polymorph, minimizing impurities like residual 4,7-dichloroquinoline (<0.15%) [10].
Common Themes: All major patents prioritize:
The synthesis of 7-(piperazin-1-yl)quinoline derivatives faces significant purification hurdles primarily due to byproduct formation and the hygroscopic nature of intermediates.
Key Impurities and Removal Strategies:
Optimized Crystallization: Crystallization is the cornerstone of purification. Effective protocols involve:
Table 2: Major Byproducts and Purification Methods
Byproduct/Impurity | Formation Cause | Removal/Purification Strategy |
---|---|---|
Bis(piperazin-1-yl)quinoline | Excess piperazine, high temperature | Stoichiometry control, N-Boc protection, extraction (basic aqueous wash), column chromatography |
Unreacted 4,7-Dichloroquinoline | Incomplete reaction | Extraction (hexane), co-distillation, crystallization (low solubility in crystallization solvents) |
7-Chloro-4-hydroxyquinoline | Hydrolysis | Crystallization (differential solubility vs. product salt), acid/base wash |
Piperazine Hydrochloride | Acidification steps | Washing crystalline product with cold methanol/water or ethanol |
Solvent Residues (DCM, toluene) | Incomplete drying | Vacuum drying, azeotropic distillation with water/ethanol |
These methodologies collectively enable the synthesis of high-purity 7-(piperazin-1-yl)quinoline scaffolds essential for developing antiprotozoal, antibacterial, and CNS-active agents [1] [2] [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7